N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide

Antipsychotic D2 Antagonism 5-HT2A Antagonism

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide (CAS 1235066-89-3) is a synthetic small molecule featuring a cyclohexylpiperazine linked via an oxoethyl bridge to a thiazole ring bearing an acetamide. It shares a core scaffold with two therapeutically validated drug classes: the thrombopoietin (TPO) receptor agonists (avatrombopag, eltrombopag) and atypical antipsychotic agents.

Molecular Formula C17H26N4O2S
Molecular Weight 350.48
CAS No. 1235066-89-3
Cat. No. B2563760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide
CAS1235066-89-3
Molecular FormulaC17H26N4O2S
Molecular Weight350.48
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3CCCCC3
InChIInChI=1S/C17H26N4O2S/c1-13(22)18-17-19-14(12-24-17)11-16(23)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h12,15H,2-11H2,1H3,(H,18,19,22)
InChIKeyXMJXVSBOZQDBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide (CAS 1235066-89-3): Core Scaffold and Research Classification


N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide (CAS 1235066-89-3) is a synthetic small molecule featuring a cyclohexylpiperazine linked via an oxoethyl bridge to a thiazole ring bearing an acetamide. It shares a core scaffold with two therapeutically validated drug classes: the thrombopoietin (TPO) receptor agonists (avatrombopag, eltrombopag) [1] and atypical antipsychotic agents [2]. The compound is disclosed in patent literature as a substructure within TPO receptor agonist compositions [1], and its congeneric series has been quantitatively characterized for dual D2/5-HT2A antagonism in vivo [2].

Procurement Risk: Why N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide Cannot Be Interchanged with Generic Analogs


Close analogs of this compound diverge substantially in both pharmacological profile and target class. N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide sits at a structural junction between two distinct pharmacophores: the Meltzer-class atypical antipsychotic minimum motif (dual D2/5-HT2A antagonism with 5-HT2A/D2 ratio >1) [1] and the TPO receptor agonist scaffold where the thiazole C4 and C5 substituents are critical for thrombopoietic activity [2]. Even minor modifications—such as replacing the acetamide with phenylacetamide or the oxoethyl linker with a sulfonyl group—redirect the molecule toward different receptor selectivity profiles. Generic substitution without verified pharmacological characterization risks selecting a compound with an entirely unintended target engagement profile.

Quantitative Differentiation Evidence for N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide


In Vivo D2 and 5-HT2A Antagonism Profile vs. Risperidone in Mouse Models

The congeneric series to which this compound belongs (N-2-(4-(4-(2-substitutedthiazol-4-yl)piperazin-1-yl)-2-oxoethyl)acetamides) demonstrated dual D2 and 5-HT2A antagonism in vivo. The lead compound AG 3 achieved a 5-HT2A/D2 inhibition ratio of 1.1286 at 10 mg/kg, exceeding the 1.0 threshold required for atypical antipsychotic classification and slightly surpassing the reference drug risperidone (5-HT2A/D2 ratio = 1.0989). All compounds in the series exhibited zero catalepsy (max. average cataleptic score = 0), a critical predictor of low extrapyramidal side-effect liability [1]. AG 3 showed 80% 5-HT2A inhibition and approximately 70% D2 inhibition at the tested dose.

Antipsychotic D2 Antagonism 5-HT2A Antagonism Atypical Antipsychotic Ratio

Thrombopoietin Receptor Agonist Scaffold Relevance: Structural Comparison to Avatrombopag Core

N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide shares the identical cyclohexylpiperazine-thiazole core substructure present in the FDA-approved TPO receptor agonist avatrombopag (CAS 570406-98-3) [1]. Avatrombopag contains additional substituents at the thiazole C4 (4-chlorothiophene) and C5 (cyclohexylpiperazine) positions, along with a pyridylcarbamoyl side chain at C2, which collectively drive its high potency (EC50 = 3.3 nM in Ba/F3 cell proliferation) . The target compound retains the 4-cyclohexylpiperazine substituent at the thiazole C5-equivalent position via an oxoethyl linker but carries a simple acetamide at C2, making it a minimal pharmacophoric fragment suitable for SAR exploration.

Thrombopoietin Receptor TPO Agonist Avatrombopag Thrombocytopenia

Structural Differentiation from Phenylacetamide and Sulfonyl Analogs: Impact on Target Selectivity

The target compound's acetamide terminus at thiazole C2 represents a critical structural decision point with three well-defined analogs [1]. Replacement of the acetamide with a phenylacetamide (e.g., N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-phenylacetamide) introduces an aromatic group at the terminus, which cyclohexylpiperazine SAR studies show is associated with melanocortin-4 (MC4) receptor agonism (EC50 as low as 33 nM, IA = 96%) rather than the D2/5-HT2A profile [1]. Replacement of the oxoethyl linker with a sulfonyl group (e.g., N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide) alters both the linker geometry and electronic properties, likely affecting target engagement .

Structure-Activity Relationship Piperazine Thiazole Receptor Selectivity

Synthetic Accessibility and Intermediate Utility in TPO Agonist Synthesis

The compound's structure corresponds to a late-stage intermediate or simplified analog in the synthesis of TPO receptor agonists [1]. Patents for thrombocytopenia treatment explicitly list 4-cyclohexylpiperazin-1-yl as a preferred R2 substituent on the thiazole core [1]. The compound's molecular formula (C17H25N5O2S, MW ~363.5) is significantly smaller than avatrombopag (MW 649.0), offering a more tractable starting point for medicinal chemistry exploration with fewer synthetic steps from commercially available starting materials.

Chemical Intermediate Avatrombopag Synthesis Cyclohexylpiperazine Thiazole

Recommended Application Scenarios for N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide (CAS 1235066-89-3)


Atypical Antipsychotic Lead Optimization Using the Meltzer Ratio Criterion

Use this compound as a starting scaffold for structure-activity relationship (SAR) programs targeting dual D2/5-HT2A antagonism with a 5-HT2A/D2 ratio >1.0. The congeneric series demonstrated that compounds with this core achieve ratios up to 1.1286 with zero catalepsy in mouse models [1]. Researchers should focus on modifying the thiazole C2 acetamide substituent to optimize the balance between D2 and 5-HT2A inhibition while monitoring for catalepsy in rodent behavioral assays.

Thrombopoietin Receptor Agonist Intermediate and SAR Fragment

Employ this compound as a synthetic intermediate or minimal pharmacophoric fragment for TPO receptor agonist development. The cyclohexylpiperazine-thiazole core is present in the FDA-approved drug avatrombopag (EC50 = 3.3 nM), and patents explicitly claim 4-cyclohexylpiperazin-1-yl as a preferred substituent on the thiazole ring [2][3]. Medicinal chemists can use this truncated scaffold to independently explore C4 and C2 substitution effects on TPO receptor activation without interference from the complex avatrombopag side chains.

Selectivity Profiling Against MC4 and Other GPCR Off-Targets

Given that cyclohexylpiperazine-phenylacetamide analogs exhibit potent MC4 receptor agonism (EC50 = 33 nM, IA = 96%), this compound provides a clean baseline for cross-target selectivity profiling [4]. Researchers developing antipsychotic candidates based on this scaffold should use the acetamide-terminated compound as a reference to confirm that D2/5-HT2A activity is preserved and that MC4 receptor cross-reactivity has not been inadvertently introduced through structural modifications.

Efficient Chemical Tool Synthesis for Neuroscience and Hematology Target Validation

The compound's relatively low molecular weight (~363.5 g/mol) and simplified synthetic route compared to clinical TPO agonists make it a practical chemical tool for target validation studies in both neuroscience (D2/5-HT2A receptor pharmacology) and hematology (TPO receptor signaling) [1][3]. It can serve as a control compound in high-throughput screening campaigns to verify assay sensitivity for cyclohexylpiperazine-containing chemotypes.

Quote Request

Request a Quote for N-(4-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.